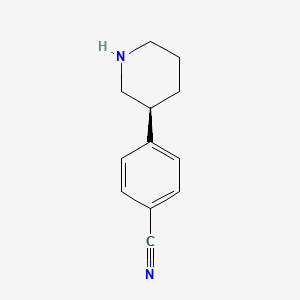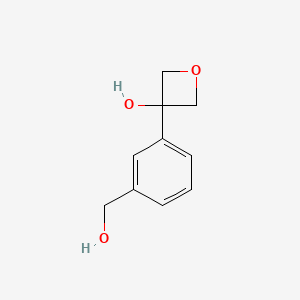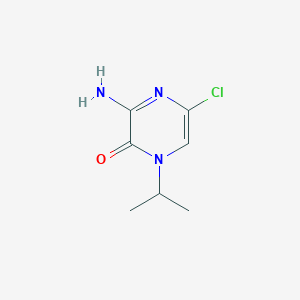![molecular formula C9H5N3S B11908971 [1,2,5]Thiadiazolo[3,4-f]quinoline CAS No. 440-52-8](/img/structure/B11908971.png)
[1,2,5]Thiadiazolo[3,4-f]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,5]Thiadiazolo[3,4-f]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by a fused ring system that includes both a thiadiazole and a quinoline moiety. The unique structure of this compound imparts it with a range of chemical and biological properties, making it a valuable target for synthetic and application-oriented research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]Thiadiazolo[3,4-f]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiadiazoles with aldehydes and active methylene compounds in the presence of catalysts. For instance, a one-pot synthesis can be achieved using microwave irradiation in acetic acid, which facilitates the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of robust and sustainable catalysts, such as vanadium oxide loaded on fluorapatite, has been reported to enhance the efficiency of the synthesis. This method not only provides excellent yields but also adheres to green chemistry principles by utilizing eco-friendly solvents and conditions .
化学反应分析
Types of Reactions
[1,2,5]Thiadiazolo[3,4-f]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions include a variety of substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
科学研究应用
[1,2,5]Thiadiazolo[3,4-f]quinoline has been extensively studied for its applications in various scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: In biological research, this compound derivatives have shown promising antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent against various bacterial and fungal strains.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of [1,2,5]Thiadiazolo[3,4-f]quinoline and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways and disrupting cellular homeostasis .
相似化合物的比较
Similar Compounds
[1,3,4]Thiadiazolo[3,2-a]pyrimidine: This compound shares a similar thiadiazole moiety but differs in the fused ring system, leading to distinct chemical and biological properties.
Benzo[4,5]thiazolo[3,2-a]pyrimidine: Another related compound with a different fused ring structure, which affects its reactivity and applications.
[1,2,5]Thiadiazolo[3,4-g]quinoxaline: This compound has a similar thiadiazole moiety but is fused with a quinoxaline ring, resulting in different electronic and optical properties.
Uniqueness
The uniqueness of [1,2,5]Thiadiazolo[3,4-f]quinoline lies in its specific fused ring system, which imparts distinct electronic properties and reactivity. This makes it a versatile compound for various applications, ranging from medicinal chemistry to materials science.
属性
CAS 编号 |
440-52-8 |
|---|---|
分子式 |
C9H5N3S |
分子量 |
187.22 g/mol |
IUPAC 名称 |
[1,2,5]thiadiazolo[3,4-f]quinoline |
InChI |
InChI=1S/C9H5N3S/c1-2-6-7(10-5-1)3-4-8-9(6)12-13-11-8/h1-5H |
InChI 键 |
LVLLAMPLVRIJEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC3=NSN=C23)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11908897.png)
![1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11908900.png)

![3,4-Dihydro-2H-pyrano[3,2-b]quinoline](/img/structure/B11908903.png)






![2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11908938.png)



